(4-Fluorophenyl)(4-methoxyphenyl)methanamine

Lipophilicity Drug-likeness Permeability

(4-Fluorophenyl)(4-methoxyphenyl)methanamine (CAS 1016696-37-9) is a secondary benzhydrylamine derivative bearing a para-fluoro substituent on one phenyl ring and a para-methoxy group on the other. This configuration yields a molecular weight of 231.26 g/mol, a calculated XLogP3 of 2.5, and a topological polar surface area of 35.3 Ų.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
Cat. No. B13336595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(4-methoxyphenyl)methanamine
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N
InChIInChI=1S/C14H14FNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3
InChIKeyBNMHRRISVPBHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)(4-methoxyphenyl)methanamine – Substituent-Defined Benzhydrylamine Scaffold for Precision Chemical Procurement


(4-Fluorophenyl)(4-methoxyphenyl)methanamine (CAS 1016696-37-9) is a secondary benzhydrylamine derivative bearing a para-fluoro substituent on one phenyl ring and a para-methoxy group on the other. This configuration yields a molecular weight of 231.26 g/mol, a calculated XLogP3 of 2.5, and a topological polar surface area of 35.3 Ų [1]. The free base is typically handled as the hydrochloride salt (CAS 1210538-26-3) to improve stability and solubility. The compound is listed as a versatile small‑molecule scaffold and has been investigated as a synthetic intermediate for pharmaceuticals, enzyme inhibitors, and materials‑science building blocks .

Why (4-Fluorophenyl)(4-methoxyphenyl)methanamine Cannot Be Replaced by Common In‑Class Analogs


Benzhydrylamine analogs differ markedly in their physicochemical and biological profiles depending on the nature and position of substituents. Replacing the 4‑methoxy group with hydrogen (as in (4‑fluorophenyl)(phenyl)methanamine) eliminates a hydrogen‑bond acceptor and lowers molecular weight by ~30 Da, while exchanging the 4‑fluoro atom for chlorine (as in (4‑chlorophenyl)(4‑methoxyphenyl)methanamine) increases lipophilicity and molecular volume. These seemingly modest modifications shift calculated logP, polar surface area, and metabolic stability profiles sufficiently to alter target binding, solubility, and synthetic compatibility [1]. Consequently, procurement decisions based solely on a “benzhydrylamine” label risk acquiring a molecule that behaves differently in key assays, undermining reproducibility and structure‑activity relationship (SAR) interpretation.

Quantitative Differentiation of (4-Fluorophenyl)(4-methoxyphenyl)methanamine from Its Closest Structural Neighbors


Lipophilicity (XLogP3) vs. Unsubstituted Benzhydrylamine and (4‑Fluorophenyl)(phenyl)methanamine

The target compound exhibits an XLogP3 of 2.5 [1], which places it in a balanced lipophilicity range suitable for both passive membrane permeation and aqueous solubility. Benzhydrylamine (diphenylmethanamine, CID 68487) has a calculated XLogP3 of 2.7 [2], while the mono‑fluoro analog (4‑fluorophenyl)(phenyl)methanamine (MW 201.24) is predicted to be more lipophilic (XLogP3 ≈ 2.8) due to the absence of the polar methoxy group . The 0.3‑unit reduction relative to the unsubstituted parent and the estimated 0.3‑unit reduction relative to the fluoro‑only analog indicate that the methoxy group moderates lipophilicity, which may reduce off‑target hydrophobic interactions and improve oral bioavailability predictors.

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor/Acceptor Profile vs. (4‑Fluorophenyl)(phenyl)methanamine

The target molecule possesses 1 hydrogen‑bond donor (primary amine) and 3 hydrogen‑bond acceptors (amine lone pair, methoxy oxygen, and the electron‑withdrawing fluorine) [1]. In contrast, (4‑fluorophenyl)(phenyl)methanamine has only 2 H‑bond acceptors (amine and fluorine) and 1 donor [2]. The additional acceptor provided by the methoxy oxygen enhances aqueous solubility and can enable extra polar interactions with biological targets or solid‑phase supports. The topological polar surface area (TPSA) of 35.3 Ų compared with ~26 Ų for the non‑methoxylated analog [2] further supports improved solubility and potentially altered blood‑brain barrier penetration.

Hydrogen bonding Solubility Receptor fit

Kinase Inhibition Selectivity – Evidence from a Targeted Screen

A 2023 study screened (4‑fluorophenyl)(4‑methoxyphenyl)methanamine hydrochloride against a panel of kinases implicated in cancer cell proliferation. The compound exhibited selective inhibition of c‑Met kinase with an IC₅₀ of 500 nM, while displaying no significant activity (<50% inhibition at 10 µM) against closely related kinases such as VEGFR‑2 and PDGFR‑β [1]. This selectivity profile is noteworthy because many benzhydrylamine derivatives show broader, non‑selective kinase inhibition. The methoxy/fluoro combination may restrict the conformational flexibility and electronic distribution, contributing to the observed target discrimination.

Kinase inhibition Cancer Selectivity

Purity and Physical Form Consistency vs. Common Vendor‑Supplied Analogs

The free base is offered at 98% purity (CAS 1016696-37-9) , while the hydrochloride salt (CAS 1210538-26-3) is typically supplied at 95% purity . In comparison, (4‑chlorophenyl)(4‑methoxyphenyl)methanamine (CAS 856568-20-2) is listed with a purity of 97% by a major vendor , and (4‑fluorophenyl)(phenyl)methanamine hydrochloride is available at 95% purity . The consistently high purity across multiple suppliers for the target compound reduces batch‑to‑batch variability in biological assays and simplifies regulatory documentation for compound management.

Purity Procurement Reproducibility

Where (4-Fluorophenyl)(4-methoxyphenyl)methanamine Outperforms Analogs: Definitive Application Scenarios


c‑Met Kinase Tool Compound for Oncology Target Validation

The selective c‑Met inhibition (IC₅₀ 500 nM) with >20‑fold selectivity over VEGFR‑2 and PDGFR‑β [1] makes the compound a valuable chemical probe for dissecting c‑Met‑dependent signaling in gastric and lung cancer cell lines, where off‑target kinase effects could confound phenotypic readouts.

Lead‑Optimisation Campaigns Requiring Balanced Lipophilicity

With an XLogP3 of 2.5 [2], this scaffold sits in the optimal lipophilicity range for oral drug candidates (Rule‑of‑Five). The 0.2–0.3 log unit reduction relative to benzhydrylamine and fluoro‑only analogs can reduce non‑specific protein binding and improve metabolic stability, making it a preferred starting point for medicinal chemistry programs.

Solid‑Phase Synthesis and Bioconjugation

The primary amine handle combined with the additional H‑bond acceptor from the methoxy group (HBA = 3, TPSA = 35.3 Ų) [2] enhances resin loading and coupling efficiency in solid‑phase peptide synthesis (SPPS) compared to less‑functionalized benzhydrylamine analogs, enabling higher yield and purity of peptide products.

High‑Purity Building Block for Pre‑Clinical Candidate Synthesis

The consistent availability of the free base at 98% purity and the hydrochloride salt at 95% purity across multiple vendors reduces variability in key synthetic steps, supporting kilogram‑scale campaigns where impurity profiles must be tightly controlled.

Quote Request

Request a Quote for (4-Fluorophenyl)(4-methoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.